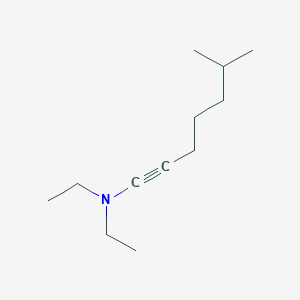

N,N-Diethyl-6-methylhept-1-yn-1-amine

Description

Properties

CAS No. |

78258-57-8 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N,N-diethyl-6-methylhept-1-yn-1-amine |

InChI |

InChI=1S/C12H23N/c1-5-13(6-2)11-9-7-8-10-12(3)4/h12H,5-8,10H2,1-4H3 |

InChI Key |

UYSPBWNVHSNADT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C#CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-methylhept-1-yn-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 6-methylhept-1-yne with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-methylhept-1-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Amides, nitriles

Reduction: Alkenes, alkanes

Substitution: Secondary and tertiary amines

Scientific Research Applications

N,N-Diethyl-6-methylhept-1-yn-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-methylhept-1-yn-1-amine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-1-naphthylamine (CAS 86-56-6)

- Molecular Formula : C₁₂H₁₃N

- Molecular Weight : 171.24 g/mol

- Boiling Point : 139–140°C

- Solubility : Insoluble in water; soluble in organic solvents.

- Key Differences: Substituents: Aromatic naphthyl group vs. aliphatic heptynyl chain in the target compound. Toxicity: Suspected carcinogen (Hazard Statement H351, ) due to aromatic amine structure, whereas the aliphatic nature of N,N-Diethyl-6-methylhept-1-yn-1-amine may reduce carcinogenic risk. Applications: N,N-Dimethyl-1-naphthylamine is used in dye synthesis and as a reagent in analytical chemistry, whereas the target compound’s alkyne functionality may suit catalytic or polymer applications .

N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine (CAS 105418-62-0)

- Molecular Formula : C₂₁H₂₇N

- Molecular Weight : 293.45 g/mol

- Key Differences: Alkyne Position: Internal alkyne (C4) vs. terminal alkyne (C1) in the target compound, affecting reactivity in cycloaddition or alkylation reactions. Substituents: Naphthylmethyl and trimethyl groups increase steric bulk and lipophilicity compared to the target’s diethyl and 6-methyl groups.

(E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine (CAS 91161-71-6)

- Molecular Formula : C₂₁H₂₅N

- Molecular Weight : 291.42 g/mol

- Key Differences :

- Structure : Contains conjugated enyne (C2–C4) system, enabling electronic delocalization absent in the target compound.

- Stability : The conjugated system may enhance stability under acidic conditions but increase sensitivity to oxidation.

- Hazards : Classified with warnings for acute toxicity (H302) and irritancy (H315, H319, H335; ), whereas the target compound’s hazards remain uncharacterized .

N,N-Dimethylpent-4-en-2-yn-1-amine

- Molecular Formula : C₇H₁₁N

- Molecular Weight : 109.17 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Toxicity Profile | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₂₃N | 181.32 | Not reported | Diethyl (N), 6-methyl | Unknown | Pharmaceuticals, polymers |

| N,N-Dimethyl-1-naphthylamine | C₁₂H₁₃N | 171.24 | 139–140 | Naphthyl, dimethyl (N) | Suspected carcinogen | Dyes, analytical chemistry |

| N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine | C₂₁H₂₇N | 293.45 | Not reported | Naphthylmethyl, trimethyl | Not reported | Specialty polymers |

| (E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | C₂₁H₂₅N | 291.42 | Not reported | Enyne, naphthylmethyl | Acute toxicity (H302) | Catalysis, materials |

| N,N-Dimethylpent-4-en-2-yn-1-amine | C₇H₁₁N | 109.17 | Not reported | Enyne, dimethyl (N) | Unknown | Reactive intermediates |

Research Findings and Implications

- Reactivity : Terminal alkynes (e.g., in the target compound) exhibit higher reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) compared to internal alkynes (e.g., CAS 105418-62-0) .

- Toxicity: Aromatic amines (e.g., N,N-Dimethyl-1-naphthylamine) pose higher carcinogenic risks than aliphatic amines, suggesting the target compound may have a safer profile .

- Structural Effects : Bulky substituents (e.g., naphthylmethyl in CAS 105418-62-0) reduce metabolic clearance but may hinder blood-brain barrier penetration, whereas the target’s diethyl groups balance steric effects and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.